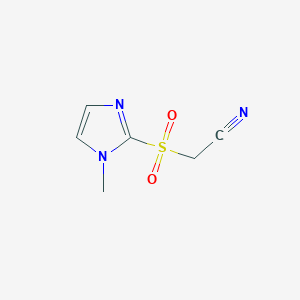
3-Isovaleryloxazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isovaleryloxazolidine-2-one, also known as β-methyl-β-isovaleryl-lactam (BMIL), is a cyclic lactam that has gained significant interest in recent years due to its potential applications in various scientific research fields. This compound is a derivative of valine and isovaleric acid, two essential amino acids found in many proteins. BMIL has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
BMIL has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth and the modulation of GABA receptors. The exact mechanism of action of BMIL is still not fully understood, but it is believed to involve the binding of BMIL to specific receptors or enzymes.
Biochemical and Physiological Effects:
BMIL has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth, the modulation of GABA receptors, and the induction of apoptosis in cancer cells. BMIL has also been found to exhibit anticonvulsant activity and to enhance learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMIL is its ability to act as a chiral auxiliary in asymmetric synthesis, which can lead to the synthesis of chiral compounds with high enantioselectivity. However, BMIL has some limitations, including its relatively high cost and the limited availability of commercial sources.
Zukünftige Richtungen
There are several future directions for research involving BMIL, including the development of new synthetic methods for BMIL and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of BMIL and its potential side effects.
Synthesemethoden
BMIL can be synthesized through a multistep process involving the reaction of valine with isovaleryl chloride in the presence of a base. The resulting product is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride or thionyl chloride. The final step involves the hydrolysis of the lactam ring to form BMIL.
Wissenschaftliche Forschungsanwendungen
BMIL has been extensively studied for its potential applications in various scientific research fields. One of the major areas of interest is its use as a chiral auxiliary in asymmetric synthesis. BMIL has been found to be an effective chiral auxiliary in the synthesis of various chiral compounds, including β-amino acids, β-lactams, and α-hydroxy acids.
Eigenschaften
CAS-Nummer |
165460-41-3 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FYZABKGWIADQFT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCOC1=O |
Kanonische SMILES |
CC(C)CC(=O)N1CCOC1=O |
Synonyme |
2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















